
PRI-724
Descripción general
Descripción
PRI-724 es un inhibidor de molécula pequeña que se dirige a la interacción entre β-catenina y la proteína de unión a CREB (CBP). Este compuesto es conocido principalmente por su papel en la modulación de la vía de señalización Wnt/β-catenina, que es crucial en varios procesos celulares, incluida la proliferación celular, la diferenciación y la apoptosis. This compound ha demostrado ser prometedor en estudios preclínicos y clínicos por sus posibles aplicaciones terapéuticas, particularmente en el cáncer y las enfermedades fibrosas .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that derivatives of this compound class may act as inhibitors of the Wnt signaling pathway, which is implicated in various cancers. For instance, PRI-724, a related compound, has shown efficacy in inhibiting cancer stem cell growth and promoting apoptosis in tumor cells by interfering with the β-catenin pathway .
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Compounds with similar pyrazino-triazine frameworks have been studied for their ability to combat bacterial infections and may offer new avenues for antibiotic development.
Neuroprotective Effects
Some studies have explored the neuroprotective properties of quinoline derivatives. The presence of the quinoline moiety in this compound may contribute to neuroprotective effects against neurodegenerative diseases through mechanisms involving oxidative stress reduction and anti-inflammatory actions.
Case Study 1: this compound in Cancer Therapy
In a clinical trial involving this compound (a derivative closely related to the target compound), researchers found significant tumor regression in patients with advanced solid tumors. The study highlighted its role in modulating the tumor microenvironment and enhancing the effectiveness of conventional therapies .
Case Study 2: Antimicrobial Screening
A recent study screened various triazine derivatives against a panel of bacterial strains. The results demonstrated that compounds with structural similarities to (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide exhibited promising antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Mecanismo De Acción
PRI-724 ejerce sus efectos inhibiendo específicamente la interacción entre β-catenina y la proteína de unión a CREB (CBP). Esta inhibición interrumpe la actividad transcripcional de β-catenina, lo que lleva a una expresión reducida de los genes diana involucrados en la proliferación y supervivencia celular. Al modular la vía de señalización Wnt/β-catenina, this compound puede inducir el arresto del ciclo celular, promover la apoptosis e inhibir el crecimiento tumoral .
Análisis Bioquímico
Biochemical Properties
PRI-724 plays a crucial role in biochemical reactions by selectively inhibiting the CBP/β-catenin interaction. This compound competitively binds to the unstructured N-terminal region of CBP, blocking its binding with β-catenin . By doing so, this compound disrupts the transcriptional activity of β-catenin, which is essential for the proliferation and survival of cancer cells. The compound interacts with various enzymes, proteins, and other biomolecules involved in the Wnt/β-catenin signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells with constitutively activated β-catenin, this compound inhibits cell proliferation and induces cell cycle arrest in the G0/G1 phase . Additionally, the compound increases the percentage of cells in the sub-G1 phase, indicating enhanced apoptosis . This compound also decreases the expression of cell proliferating markers and increases the expression of apoptosis-related proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the CBP/β-catenin interaction. By binding to the unstructured N-terminal region of CBP, this compound prevents the formation of the CBP/β-catenin complex, which is crucial for the transcriptional activity of β-catenin . This inhibition leads to the downregulation of β-catenin target genes, resulting in reduced cell proliferation and increased apoptosis . Additionally, this compound modulates gene expression by altering the binding interactions with biomolecules and enzymes involved in the Wnt/β-catenin signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable and effective in inhibiting the CBP/β-catenin interaction for extended periods . Long-term studies have demonstrated that this compound maintains its inhibitory effects on cell proliferation and induces sustained apoptosis in hepatocellular carcinoma cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound effectively inhibit the CBP/β-catenin interaction and reduce tumor growth in hepatocellular carcinoma models . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and other off-target effects . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the Wnt/β-catenin signaling pathway. The compound interacts with enzymes and cofactors that regulate the transcriptional activity of β-catenin, leading to changes in metabolic flux and metabolite levels . By inhibiting the CBP/β-catenin interaction, this compound modulates the expression of genes involved in cellular metabolism, thereby affecting the overall metabolic state of the cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within the cells . Once inside the cells, this compound accumulates in specific compartments, such as the nucleus, where it exerts its inhibitory effects on the CBP/β-catenin interaction . The distribution of this compound within tissues may also be influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it inhibits the CBP/β-catenin interaction and modulates gene expression . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles within the cells . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PRI-724 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones del grupo funcional para lograr la actividad deseada. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción a menudo son propietarios y no se divulgan completamente en la literatura pública. el enfoque general implica técnicas de síntesis orgánica estándar, como reacciones de condensación, ciclización y purificación mediante cromatografía .
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría escalar los métodos de síntesis de laboratorio al tiempo que se garantiza la coherencia, la pureza y el rendimiento. Esto normalmente implica optimizar las condiciones de reacción, utilizar la detección de alto rendimiento para los intermediarios y emplear técnicas de purificación avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
PRI-724 experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar grupos funcionales específicos dentro de this compound.
Sustitución: Las reacciones de sustitución nucleófila y electrófila pueden introducir diferentes sustituyentes en la estructura central.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas, disolventes como diclorometano o etanol y catalizadores para facilitar las reacciones .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las modificaciones específicas realizadas en this compound. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que podría mejorar o modificar la actividad biológica del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
ICG-001: Otro inhibidor de la interacción β-catenina/CBP, similar a PRI-724, pero con diferentes propiedades farmacocinéticas.
Vismodegib: Un inhibidor de la vía Hedgehog que, cuando se combina con this compound, muestra efectos sinérgicos en el tratamiento del cáncer.
Erlotinib: Un inhibidor de EGFR que, en combinación con this compound, mejora la apoptosis en las células cancerosas
Singularidad
This compound es único en su inhibición específica de la interacción β-catenina/CBP, lo que lo distingue de otros inhibidores de la vía Wnt que pueden dirigirse a diferentes componentes de la vía. Su capacidad para modular la vía de señalización Wnt/β-catenina con alta especificidad lo convierte en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas .
Actividad Biológica
The compound (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article will examine its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C33H35N6O7P
- Molecular Weight : 615.75 g/mol
- CAS Number : 1422253-38-0
This compound has been identified as a potent inhibitor of the Wnt signaling pathway , which is crucial in various cellular processes including cell proliferation and differentiation. The inhibition of this pathway has significant implications for cancer therapy, particularly in targeting cancer stem cells.
Key Mechanism:
- Wnt Signaling Inhibition : The compound specifically targets components of the Wnt pathway, potentially leading to reduced tumor growth and metastasis in various cancer models .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has shown effectiveness in various cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Table 1: Antitumor Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.3 | Inhibition of Wnt signaling |
Pharmacokinetics
The pharmacokinetic profile indicates that the compound exhibits favorable absorption characteristics with a moderate half-life, making it a candidate for further development in therapeutic applications.
Study 1: In Vivo Efficacy
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the compound's effects. It was found to downregulate several oncogenes associated with tumor progression and upregulate tumor suppressor genes, indicating a multifaceted approach to cancer treatment.
Propiedades
IUPAC Name |
[4-[[(6S,9S,9aS)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZWHQPEJGPCC-AZXNYEMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N6O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422253-38-0, 1198780-38-9 | |
Record name | Foscenvivint [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422253380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRI-724 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(((6S,9S,9aS)-l-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8ylmethyl)octahydro- 1 H-pyrazino[2, 1 -c] [ 1 ,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSCENVIVINT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y934BBZ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PRI-724?
A1: this compound specifically targets the interaction between β-catenin and CREB-binding protein (CBP), both of which are key components of the canonical Wnt signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound exert its effects on the Wnt/β-catenin pathway?
A2: this compound disrupts the binding of β-catenin to CBP, a transcriptional coactivator. This interaction is essential for the formation of the β-catenin/CBP transcriptional complex, which activates the transcription of Wnt target genes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting this interaction, this compound downregulates the expression of Wnt target genes, ultimately suppressing the growth and proliferation of cancer cells.
Q3: What are the downstream effects of this compound-mediated Wnt/β-catenin inhibition?
A3: Inhibition of the Wnt/β-catenin pathway by this compound has been shown to induce several downstream effects, including:
- Reduced expression of Wnt target genes: This includes genes involved in cell cycle progression (e.g., CCND1, CDC25A), survival (e.g., survivin), and stemness (e.g., CD44, c-Myc). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Cell cycle arrest: this compound treatment can lead to cell cycle arrest at the G0/G1 and G2/M phases, preventing cancer cells from proliferating. [, , , ]
- Apoptosis induction: The disruption of Wnt/β-catenin signaling by this compound can trigger programmed cell death in cancer cells. [, , , , , , , ]
- Inhibition of cell migration and invasion: this compound has been shown to suppress the migratory and invasive capabilities of cancer cells, potentially limiting their metastatic potential. [, , , , , , ]
- Suppression of cancer stem cell activity: Research suggests that this compound can target and potentially eliminate cancer stem cells, which are believed to be responsible for tumor initiation, recurrence, and drug resistance. [, , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C32H33N8O7P. Its molecular weight is 672.65 g/mol.
Q5: Is there any publicly available spectroscopic data for this compound?
A5: While the provided research articles do not include detailed spectroscopic data for this compound, such information might be available in patents or other chemical databases.
Q6: What types of cancers have shown preclinical sensitivity to this compound?
A6: Preclinical studies have demonstrated the potential of this compound in various cancer types, including:
- Hematologic malignancies: Acute myeloid leukemia (AML), chronic myeloid leukemia (CML) [, ]
- Solid tumors: Soft tissue sarcomas, pancreatic adenocarcinoma, ovarian cancer, hepatocellular carcinoma, head and neck squamous cell carcinoma, colorectal cancer [, , , , , , , , ]
Q7: What is the current status of this compound in clinical trials?
A7: this compound has been evaluated in phase I clinical trials for patients with advanced solid tumors and myeloid malignancies. [, , ]
Q8: Has this compound demonstrated synergistic effects with other anticancer agents?
A8: Yes, preclinical studies have shown promising synergistic effects when this compound is combined with:
- Tyrosine kinase inhibitors (TKIs): Enhanced antileukemic activity in FLT3-mutant AML and TKI-resistant CML. [, ]
- Chemotherapy: Improved efficacy with doxorubicin and trabectedin in soft tissue sarcomas. []
- Immune checkpoint inhibitors: Enhanced antitumor activity against metastatic colon cancer in combination with anti-PD-L1 antibodies. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.